molecular formula C19H27N7 B14012805 [6-benzyl-2-(4-methylpiperazin-1-yl)-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-4-yl]hydrazine CAS No. 7128-27-0

[6-benzyl-2-(4-methylpiperazin-1-yl)-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-4-yl]hydrazine

Katalognummer: B14012805
CAS-Nummer: 7128-27-0
Molekulargewicht: 353.5 g/mol
InChI-Schlüssel: CRHSSDFHANGINT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Pyrido[4,3-d]pyrimidine,4-hydrazinyl-5,6,7,8-tetrahydro-2-(4-methyl-1-piperazinyl)-6-(phenylmethyl)- is a complex organic compound with a unique structure that combines elements of pyridine, pyrimidine, and piperazine

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Pyrido[4,3-d]pyrimidine,4-hydrazinyl-5,6,7,8-tetrahydro-2-(4-methyl-1-piperazinyl)-6-(phenylmethyl)- typically involves multi-step organic reactions. The process often starts with the preparation of the pyrido[4,3-d]pyrimidine core, followed by the introduction of the hydrazinyl group and the piperazinyl moiety. The reaction conditions usually require specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the required production volume, cost efficiency, and environmental considerations. Industrial production often emphasizes the optimization of reaction conditions to maximize yield and minimize waste.

Analyse Chemischer Reaktionen

Types of Reactions

Pyrido[4,3-d]pyrimidine,4-hydrazinyl-5,6,7,8-tetrahydro-2-(4-methyl-1-piperazinyl)-6-(phenylmethyl)- can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in various substituted derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

Pyrido[4,3-d]pyrimidine,4-hydrazinyl-5,6,7,8-tetrahydro-2-(4-methyl-1-piperazinyl)-6-(phenylmethyl)- has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: The compound is used in the development of new materials, catalysts, and other industrial applications.

Wirkmechanismus

The mechanism of action of Pyrido[4,3-d]pyrimidine,4-hydrazinyl-5,6,7,8-tetrahydro-2-(4-methyl-1-piperazinyl)-6-(phenylmethyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to Pyrido[4,3-d]pyrimidine,4-hydrazinyl-5,6,7,8-tetrahydro-2-(4-methyl-1-piperazinyl)-6-(phenylmethyl)- include other pyrido[4,3-d]pyrimidine derivatives with different substituents and functional groups. Examples include:

  • Pyrido[4,3-d]pyrimidine derivatives with different hydrazinyl or piperazinyl groups.
  • Compounds with variations in the phenylmethyl group or other substituents.

Uniqueness

The uniqueness of Pyrido[4,3-d]pyrimidine,4-hydrazinyl-5,6,7,8-tetrahydro-2-(4-methyl-1-piperazinyl)-6-(phenylmethyl)- lies in its specific combination of functional groups and structural features

Eigenschaften

CAS-Nummer

7128-27-0

Molekularformel

C19H27N7

Molekulargewicht

353.5 g/mol

IUPAC-Name

[6-benzyl-2-(4-methylpiperazin-1-yl)-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-4-yl]hydrazine

InChI

InChI=1S/C19H27N7/c1-24-9-11-26(12-10-24)19-21-17-7-8-25(13-15-5-3-2-4-6-15)14-16(17)18(22-19)23-20/h2-6H,7-14,20H2,1H3,(H,21,22,23)

InChI-Schlüssel

CRHSSDFHANGINT-UHFFFAOYSA-N

Kanonische SMILES

CN1CCN(CC1)C2=NC3=C(CN(CC3)CC4=CC=CC=C4)C(=N2)NN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.